molecular formula C14H14N2O B12570567 Agn-PC-0kly8I CAS No. 174905-98-7

Agn-PC-0kly8I

Cat. No.: B12570567
CAS No.: 174905-98-7
M. Wt: 226.27 g/mol
InChI Key: PLXULMXYKHEUIH-UHFFFAOYSA-N
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Description

The compound “Agn-PC-0kly8I” is a chemical entity with the molecular formula C14H14N2O It contains a pyrazole ring, which is a five-membered ring structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Agn-PC-0kly8I” involves multiple steps, including the formation of the pyrazole ring. The typical synthetic route includes the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“Agn-PC-0kly8I” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

“Agn-PC-0kly8I” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “Agn-PC-0kly8I” exerts its effects involves interactions with specific molecular targets. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simple five-membered ring with two nitrogen atoms.

    Imidazole: Another five-membered ring with two nitrogen atoms but with different positioning.

    Triazole: A five-membered ring with three nitrogen atoms.

Uniqueness

“Agn-PC-0kly8I” is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

174905-98-7

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C14H14N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

PLXULMXYKHEUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

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